molecular formula C7H9F2N B2840731 2-(1-(1,1-Difluoroethyl)cyclopropyl)acetonitrile CAS No. 2287332-78-7

2-(1-(1,1-Difluoroethyl)cyclopropyl)acetonitrile

Cat. No. B2840731
CAS RN: 2287332-78-7
M. Wt: 145.153
InChI Key: DPVFNLSTDYYMPA-UHFFFAOYSA-N
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Description

2-(1-(1,1-Difluoroethyl)cyclopropyl)acetonitrile is a chemical compound with the CAS Number: 2287332-78-7 . It has a molecular weight of 145.15 and is typically stored at 4°C . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(1-(1,1-difluoroethyl)cyclopropyl)acetonitrile . The InChI code for this compound is 1S/C7H9F2N/c1-6(8,9)7(2-3-7)4-5-10/h2-4H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 189.7±15.0 °C and a predicted density of 1.145±0.06 g/cm3 .

Scientific Research Applications

Novel Synthesis Methods

  • Cyclization Reaction : A study by Huang and Zhou (2002) explored a cyclization reaction of cyclopropylideneacetic acids (or esters) using CuBr(2) or CuI/I(2) in aqueous acetonitrile, yielding 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones (Huang & Zhou, 2002).

Bioactive Compound Research

  • Endophytic Fungus Study : Research by Chapla et al. (2014) investigated an acetonitrile fraction from the endophytic fungus Phomopsis sp., identifying new natural products with potential anti-inflammatory properties (Chapla et al., 2014).

Catalysis and Organic Reactions

  • Cyclopropenium Ion Catalysis : A study by Srivastava et al. (2010) demonstrated the use of 1-Chloro-2,3-diphenylcyclopropenium ion as an effective organocatalyst for the Beckmann rearrangement of various ketoximes to amides/lactams (Srivastava et al., 2010).

Chemical Stability and Safety

  • Ionic Liquid/Acetonitrile Mixtures : Research by Chaban and Prezhdo (2011) examined the volatility and toxicity of imidazolium-based room-temperature ionic liquids/acetonitrile mixtures, highlighting their potential in reducing hazards in various applications (Chaban & Prezhdo, 2011).

Chromatographic Techniques

  • Liquid-Liquid Partition Chromatography : Corbin, Schwartz, and Keeney (1960) described partition chromatographic systems using acetonitrile or 2-chloroethanol for the separation of various compounds (Corbin, Schwartz, & Keeney, 1960).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N/c1-6(8,9)7(2-3-7)4-5-10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVFNLSTDYYMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)CC#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(1,1-Difluoroethyl)cyclopropyl)acetonitrile

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